L-Histidine hydrochloride

概要

説明

ヒスチジンモノハイドロクロリドは、必須アミノ酸であるヒスチジンの誘導体です。生化学研究や医薬品用途で広く使用されています。 ヒスチジン自体は、タンパク質合成、酵素活性、免疫応答における重要な化合物であるヒスタミンの生成など、さまざまな生物学的プロセスに不可欠です .

2. 製法

合成経路と反応条件: ヒスチジンモノハイドロクロリドは、通常、細菌培養の醗酵によって合成されます。 このプロセスには、以下の手順が含まれます :

醗酵: 細菌培養は、ヒスチジンを生成するために制御された環境で培養されます。

精製: ヒスチジンは、その後、さまざまなろ過および結晶化技術によって精製されます。

塩酸塩形成: 精製されたヒスチジンは、塩酸と反応させてヒスチジンモノハイドロクロリドを生成します。

乾燥および包装: 最終製品は、純度と安定性を確保するために、制御された条件下で乾燥および包装されます。

工業生産方法: ヒスチジンモノハイドロクロリドの工業生産は、同様の手順に従いますが、より大規模です。 このプロセスは、高収率と高純度を達成するために最適化されており、多くの場合、高度なバイオリアクターと自動化された精製システムを採用しています .

準備方法

Synthetic Routes and Reaction Conditions: Histidine monohydrochloride is typically synthesized through the fermentation of bacterial cultures. The process involves the following steps :

Fermentation: Bacterial cultures are grown in a controlled environment to produce histidine.

Purification: The histidine is then purified through various filtration and crystallization techniques.

Hydrochloride Formation: The purified histidine is reacted with hydrochloric acid to form histidine monohydrochloride.

Drying and Packaging: The final product is dried and packaged under controlled conditions to ensure purity and stability.

Industrial Production Methods: Industrial production of histidine monohydrochloride follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced bioreactors and automated purification systems .

化学反応の分析

反応の種類: ヒスチジンモノハイドロクロリドは、次のようなさまざまな化学反応を起こします。

酸化: ヒスチジンは、皮膚の免疫応答において役割を果たすウロカン酸を生成するように酸化することができます.

脱炭酸: ヒスチジン脱炭酸酵素は、ヒスチジンからヒスタミンへの変換を触媒します。ヒスタミンは、アレルギー反応における重要なメディエーターです.

一般的な試薬と条件:

酸化: 通常、制御されたpH条件下で過酸化水素などの酸化剤を含みます。

脱炭酸: ヒスチジン脱炭酸酵素を必要とし、生理学的条件下で行われます。

置換: 多くの場合、金属塩を含み、中性pHの水溶液中で行われます。

主な製品:

ウロカン酸: ヒスチジンの酸化から生成されます。

ヒスタミン: ヒスチジンの脱炭酸によって生成されます。

金属錯体: イミダゾール環を含む置換反応によって生成されます.

4. 科学研究への応用

ヒスチジンモノハイドロクロリドは、科学研究において幅広い用途を持っています。

科学的研究の応用

Nutritional Applications

1. Animal Nutrition

L-Histidine hydrochloride is widely used as a nutritional additive in animal feed. It serves as an essential amino acid that contributes to protein synthesis and overall health in non-ruminant species. Research has shown that L-histidine supplementation can improve growth rates and feed efficiency in livestock .

- Safety and Efficacy : A study conducted by the European Food Safety Authority (EFSA) demonstrated that L-histidine HCl monohydrate produced from Corynebacterium glutamicum is safe for all animal species when used appropriately. It is effective as both a nutritional and sensory additive .

2. Human Nutrition

L-Histidine has been investigated for its potential benefits in human health, particularly in managing conditions like atopic dermatitis (AD). Clinical trials indicate that oral supplementation of L-histidine can significantly reduce the severity of AD symptoms in both adults and children .

- Clinical Findings : In a pilot study involving adults with AD, those who received 4 g of L-histidine daily reported a 34% reduction in dermatitis scores after four weeks. Similarly, a study on children showed a 49% reduction in eczema severity after 12 weeks of supplementation .

Pharmaceutical Applications

1. Drug Formulation

This compound is utilized in pharmaceutical formulations due to its buffering capacity and ability to stabilize pH levels in solutions. It is often included in injectable formulations and intravenous solutions to enhance drug solubility and stability.

2. Antioxidant Properties

Research indicates that L-histidine possesses antioxidant properties, which can help protect cells from oxidative stress. This characteristic makes it a candidate for developing therapeutic agents aimed at treating conditions related to oxidative damage .

Biochemical Research

1. Protein Structure Studies

L-Histidine plays a crucial role in the structural integrity of proteins. Its unique side chain allows it to participate in enzyme catalysis and metal ion binding, making it essential for various biochemical reactions. Studies using neutron diffraction have provided insights into the molecular structure of this compound monohydrate, contributing to our understanding of protein dynamics .

2. Histamine Production

As a precursor to histamine, L-histidine is involved in several physiological processes, including immune response regulation and neurotransmission. Understanding its role can aid in developing treatments for allergies and other histamine-related disorders.

Data Table: Summary of Applications

作用機序

ヒスチジンモノハイドロクロリドは、主にヒスタミンへの前駆体としての役割を通じてその効果を発揮します。ヒスチジンからヒスタミンへの脱炭酸は、ヒスチジン脱炭酸酵素によって触媒されます。 ヒスタミンは、さまざまなヒスタミン受容体に作用し、免疫応答、胃酸分泌、神経伝達を媒介します . さらに、ヒスチジンはウロカン酸に変換され、皮膚の免疫応答を調節します .

類似化合物との比較

ヒスチジンモノハイドロクロリドは、ヒスタミン生成における特定の役割と、さまざまな代謝経路への関与により、ユニークな化合物です。類似の化合物には、以下が含まれます。

ヒスチジン: タンパク質合成や酵素活性に不可欠な親アミノ酸です.

ヒスチジン塩酸塩: 同様の用途に使用される別の誘導体ですが、溶解度や安定性が異なる場合があります.

ヒスチジンメチルエステル: 酵素の速度論やタンパク質の相互作用を研究するために研究で使用されます.

生物活性

L-Histidine hydrochloride (HCl) is a salt form of the essential amino acid L-histidine, which plays crucial roles in various biological processes. This article explores the biological activity of L-histidine HCl, focusing on its physiological functions, therapeutic applications, and safety profile based on diverse research findings.

Overview of L-Histidine

L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. It is involved in several biochemical pathways and physiological functions, including:

- Proton Buffering : Helps maintain pH balance in the body.

- Metal Ion Chelation : Binds to metals such as copper and zinc, playing a role in enzymatic functions.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Histamine Precursor : Serves as a precursor for histamine synthesis, which is crucial for immune response and neurotransmission.

Physiological Functions

L-Histidine's unique properties make it vital for numerous physiological functions:

- Erythropoiesis : Supports red blood cell production.

- Histaminergic System : Influences histamine levels, affecting immune responses and neurotransmission.

- Skin Health : Contributes to the synthesis of filaggrin, a protein essential for skin barrier function.

Therapeutic Applications

Research indicates that L-histidine HCl has potential therapeutic applications across various health conditions:

1. Atopic Dermatitis

A clinical pilot study demonstrated that oral supplementation of L-histidine significantly reduced the severity of atopic dermatitis (AD) in both adults and children. In adults, a 4 g daily dose led to a 34% reduction in SCORAD scores after four weeks, while children receiving 0.8 g daily showed a 49% reduction after twelve weeks . The mechanism is believed to involve enhancement of skin barrier function through increased filaggrin production.

2. Neurological Disorders

L-Histidine supplementation has been investigated for its potential benefits in neurological disorders due to its role in histamine production. Increased dietary intake has been associated with improved mood and cognitive performance .

3. Muscle Performance

Studies suggest that L-histidine may help prevent fatigue during strenuous exercise by reducing oxidative stress and improving recovery times .

Safety Profile

L-Histidine HCl is generally considered safe when used appropriately. A study on long-term toxicity found no significant adverse effects or increased tumor incidence in rats fed diets containing up to 2.5% L-histidine HCl . Adverse events reported in clinical studies were minimal and not causally related to L-histidine supplementation .

The biological activity of L-histidine can be attributed to several mechanisms:

- Immunomodulatory Effects : Histamine derived from L-histidine may enhance T cell activity and down-regulate reactive oxygen species production, contributing to anti-inflammatory effects .

- Antioxidant Properties : By chelating metal ions and scavenging ROS, L-histidine helps protect against oxidative damage .

Case Study 1: Atopic Dermatitis

In a randomized controlled trial involving adults with AD, subjects taking 4 g of L-histidine daily reported significant improvements compared to placebo, with reduced reliance on topical corticosteroids .

Case Study 2: Cognitive Function

A study examining the effects of dietary L-histidine on cognitive performance found that increased intake improved mood states and task performance among participants .

特性

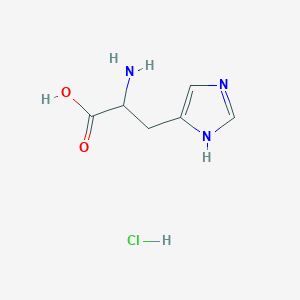

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。